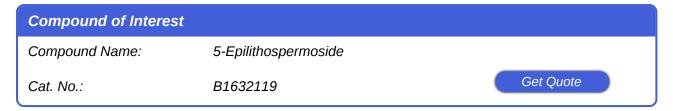


An In-Depth Technical Guide to 5-Epilithospermoside: Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Epilithospermoside is a nitrile glucoside that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available data to support further research and development efforts. This document outlines its structural characteristics, solubility, and spectral data, and explores its potential biological significance.

Physical and Chemical Properties

5-Epilithospermoside is a powder with the molecular formula C14H19NO8 and a molecular weight of 329.3 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.



Property	Value	Reference(s)
Molecular Formula	C14H19NO8	[1]
Molecular Weight	329.3 g/mol	[1]
CAS Number	84799-31-5	[1]
Appearance	Powder	
Melting Point	221-223 °C	[2]
Solubility	Soluble in DMSO and methanol; sparingly soluble in ethanol; insoluble in water.	[3][4][5]

Table 1: Physical and Chemical Properties of 5-Epilithospermoside

Spectral Data

The structural elucidation of **5-Epilithospermoside** relies on various spectroscopic techniques. While a complete, publicly available dataset of its spectra is not readily accessible, general principles of NMR, IR, and Mass Spectrometry can be applied to predict and interpret its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the
 protons of the glucopyranosyl unit and the substituted cyclohexene ring. Protons on carbons
 adjacent to oxygen atoms or the nitrile group would appear at lower field (higher ppm values)
 due to deshielding effects.
- ¹³C-NMR: The carbon-13 NMR spectrum would display 14 distinct signals corresponding to each carbon atom in the molecule. The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles. Carbons bonded to oxygen in the glucose and cyclohexene moieties would also have characteristic chemical shifts.

Infrared (IR) Spectroscopy



The IR spectrum of **5-Epilithospermoside** would exhibit characteristic absorption bands for its functional groups:

- A strong, broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups.
- A sharp, medium-intensity peak around 2250-2200 cm⁻¹ indicative of the C≡N (nitrile) stretching vibration.
- C-O stretching vibrations from the alcohol and ether linkages would be visible in the 1260-1000 cm⁻¹ region.
- C-H stretching vibrations of the aliphatic and vinylic protons would appear in the 3100-2850 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry would reveal the molecular weight of **5-Epilithospermoside**. The molecular ion peak [M]+ would be observed at an m/z value corresponding to its molecular weight (329.3). Fragmentation patterns would likely involve the loss of the glucose moiety, water molecules from the hydroxyl groups, and cleavage of the cyclohexene ring, providing further structural information.

Experimental Protocols Isolation and Purification

While a specific, detailed protocol for the isolation of **5-Epilithospermoside** is not widely published, a general workflow for the extraction of nitrile glucosides from plant sources, such as Lithospermum officinale, can be inferred.

Figure 1: General workflow for the isolation of **5-Epilithospermoside**.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method for the routine analysis and quantification of **5-Epilithospermoside** would likely involve a reverse-phase C18 column with a mobile phase consisting of a mixture of



water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Detection would typically be performed using a UV detector at a wavelength where the nitrile or other chromophores in the molecule absorb.

Biological Activity and Signaling Pathways

The biological activities of **5-Epilithospermoside** are an area of active investigation. Based on the activities of structurally related compounds and extracts from plants in which it is found, it is hypothesized to possess anti-inflammatory and antioxidant properties.

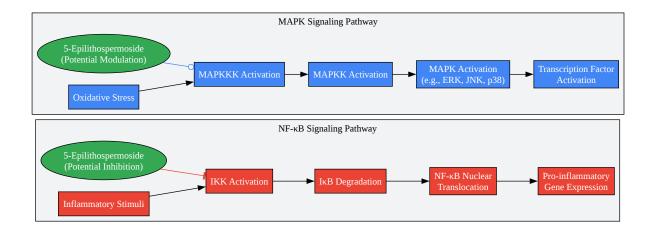
Potential Anti-Inflammatory and Antioxidant Effects

The presence of phenolic hydroxyl groups in the structure of **5-Epilithospermoside** suggests potential antioxidant activity through free radical scavenging. Anti-inflammatory effects could be mediated through the modulation of key inflammatory signaling pathways.

Putative Signaling Pathway Involvement

While direct evidence is limited, the anti-inflammatory and antioxidant properties of similar natural products often involve the modulation of the following signaling pathways:





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Figure 2: Potential modulation of NF-kB and MAPK signaling pathways by **5-Epilithospermoside**.

NF-κB Pathway: Many natural compounds with anti-inflammatory properties act by inhibiting the NF-κB signaling pathway. This can occur through the inhibition of IKK activation, which prevents the degradation of IκB and subsequent nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of inflammation and cellular response to stress. Compounds that can modulate this pathway, for instance by inhibiting the activation of key kinases like ERK, JNK, or p38, can exert significant anti-inflammatory and antioxidant effects.

Conclusion



5-Epilithospermoside presents an interesting profile for further scientific investigation. This guide has summarized its known physical and chemical properties and outlined potential avenues for research into its biological activities. The provided experimental frameworks for isolation and analysis, along with the hypothesized involvement in key signaling pathways, offer a foundation for researchers and drug development professionals to explore the therapeutic potential of this nitrile glucoside. Further detailed spectroscopic and biological studies are warranted to fully elucidate its properties and mechanisms of action.

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